REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]=[C:11](B2OC(C)(C)C(C)(C)O2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Br:23][C:24]1[CH:29]=[CH:28][CH:27]=[C:26](I)[CH:25]=1.C([O-])([O-])=O.[K+].[K+]>CN(C)C=O.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]=[C:11]([C:26]2[CH:27]=[CH:28][CH:29]=[C:24]([Br:23])[CH:25]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:2.3.4,6.7.8|
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Name
|
|
Quantity
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6.52 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)N1CCC(=CC1)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
4.05 mL
|
Type
|
reactant
|
Smiles
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BrC1=CC(=CC=C1)I
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Name
|
bis-(triphenyl-phosphine) palladium(II) chloride
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Quantity
|
892 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
120 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
704 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is cooled to RT
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Type
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CUSTOM
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Details
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dimethylformamide is removed in vacuo
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Type
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ADDITION
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Details
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After addition of brine
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Type
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EXTRACTION
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Details
|
the aqueous layer is extracted three times with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic extracts are dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(=CC1)C1=CC(=CC=C1)Br
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |